1-(4-Bromophenyl)azetidin-3-amine
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Overview
Description
1-(4-Bromophenyl)azetidin-3-amine is a chemical compound with the molecular formula C9H11BrN2. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a bromophenyl group attached to the azetidine ring makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)azetidin-3-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Suzuki–Miyaura Cross-Coupling: The brominated pyrazole–azetidine hybrid is subjected to Suzuki–Miyaura cross-coupling with boronic acids to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)azetidin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Aza-Michael Addition: This reaction involves the use of NH-heterocycles and is catalyzed by bases such as DBU.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted azetidines depending on the boronic acid used .
Scientific Research Applications
1-(4-Bromophenyl)azetidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)azetidin-3-amine is not well-documentedThe ring strain in azetidines makes them reactive under certain conditions, which can be exploited in chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-Bromophenyl)azetidin-3-amine is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-(4-bromophenyl)azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-7-1-3-9(4-2-7)12-5-8(11)6-12/h1-4,8H,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXLQWHMLAGMEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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